molecular formula C8H17NO B14753624 Caprylic aldehyde oxime CAS No. 929-55-5

Caprylic aldehyde oxime

Cat. No.: B14753624
CAS No.: 929-55-5
M. Wt: 143.23 g/mol
InChI Key: GGZXEEFQIXMFBF-CMDGGOBGSA-N
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Description

Caprylic aldehyde oxime (C₈H₁₇NO) is the oxime derivative of caprylic aldehyde (octanal, C₈H₁₆O), formed via condensation of hydroxylamine with the aldehyde group. Oximes are characterized by the C=N-OH functional group and serve as versatile intermediates in organic synthesis. This compound, with its linear aliphatic chain, is distinct from aromatic or cyclic aldehyde oximes, influencing its physical properties, reactivity, and applications .

Properties

CAS No.

929-55-5

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(NE)-N-octylidenehydroxylamine

InChI

InChI=1S/C8H17NO/c1-2-3-4-5-6-7-8-9-10/h8,10H,2-7H2,1H3/b9-8+

InChI Key

GGZXEEFQIXMFBF-CMDGGOBGSA-N

Isomeric SMILES

CCCCCCC/C=N/O

Canonical SMILES

CCCCCCCC=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Caprylic aldehyde oxime can be synthesized through the reaction of caprylic aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the oxime.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: Caprylic aldehyde oxime undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form nitriles or carboxylic acids.

    Reduction: Reduction of the oxime can yield primary amines.

    Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminium hydride or catalytic hydrogenation are used.

    Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Nitriles and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted oximes depending on the reagents used.

Scientific Research Applications

Caprylic aldehyde oxime has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: this compound is used in the production of fragrances, flavors, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of caprylic aldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Aldehyde Oximes

Structural and Physical Properties

Compound Structure Melting Point (°C) Key Features
Caprylic Aldehyde Oxime Linear C₈ chain (C₈H₁₇NO) Not reported Aliphatic, hydrophobic; likely liquid at RT due to long-chain structure .
9-Anthraldehyde Oxime Aromatic anthracene backbone 165–187 (syn/anti) Aromatic, solid at RT; syn/anti isomerism observed .
3-Cyclopentylbenzaldehyde Oxime Cyclopentyl-benzene hybrid Not reported Cyclic substituent enhances steric hindrance; solid likely .
Perillaldehyde Oxime Monoterpene-derived (C₁₀H₁₅NO) Not reported E-isomer exclusive; cyclic monoterpene backbone .

Stability and Degradation

  • This compound : Aliphatic oximes are less thermally stable than aromatic counterparts. Under photoinduced electron transfer (PET), aldehyde oximes decompose to nitriles (e.g., caprylonitrile) and aldehydes .
  • 9-Anthraldehyde Oxime : Aromatic stabilization enhances resistance to oxidation; suitable for high-temperature reactions .

Key Research Findings

  • Stereochemical Outcomes : Aliphatic oximes (e.g., caprylic) typically lack geometric isomerism, while aromatic oximes (e.g., 9-anthraldehyde oxime) exhibit syn/anti isomerism .
  • Synthetic Utility : this compound’s long chain may facilitate micelle formation in aqueous reactions, enhancing reactivity in biphasic systems .
  • Environmental Impact : Aliphatic oximes like caprylic derivatives are biodegradable, making them preferable in green chemistry vs. persistent aromatic analogs .

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